(Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate
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Description
(Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate is a useful research compound. Its molecular formula is C21H19NO6 and its molecular weight is 381.384. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Derivative Syntheses
- A study explored the catalytic reactions of prop-2-ynyl alpha-ketoesters and prop-2-ynyl alpha-ketoamides under oxidative carbonylation conditions, resulting in the formation of various heterocyclic derivatives like tetrahydrofuran, dioxolane, and oxazoline, including compounds related to the target chemical (Bacchi et al., 2005).
Synthetic Methods of Alkylazulenes and Azulene
- Research focused on synthesizing methyl 3-alkylazulene-1-carboxylates, crucial in chemical studies, by reacting 3-methoxycarbonyl-2H-cyclohepta[b]furan-2-one with morpholine enamines of aldehydes. These esters could be converted to 1-alkylazulenes, showcasing a method that involves the target chemical structure (Yasunami et al., 1993).
Anti-Tuberculosis Activity
- A one-pot synthesis method was developed to create compounds involving morpholine-4-carboxylate, leading to the creation of derivatives with potential anti-tuberculosis activities. This highlights the compound's relevance in medicinal chemistry (Bai et al., 2011).
Carboxylate Ligands in Chemistry and Pharmacy
- The study synthesized and characterized Zn(II) carboxylates with morpholine-4-carboxylate ligands, indicating the potential application in modulating pharmaceutical products (Zubair et al., 2018).
Synthesis of Azuleno Derivatives
- Research involving the synthesis of new heterocyclic compounds, such as methyl 1,2-dihydroazuleno[1,2-b]pyrrole-9-carboxylate, utilized morpholine enamines, demonstrating the target chemical's role in creating novel compounds (Fujimori et al., 1986).
Adamantane-Isothiourea Hybrid Derivatives
- The study synthesized hybrid derivatives involving morpholine-4-carboxylate and evaluated their antimicrobial and hypoglycemic activities, showing the compound's relevance in the development of therapeutic agents (Al-Wahaibi et al., 2017).
Zinc Anilido-Oxazolinate Complexes
- Investigating zinc complexes with morpholine-4-carboxylate ligands, this study explored their potential as catalysts for ring-opening polymerization, indicating the compound's importance in polymer chemistry (Chen et al., 2007).
Quinolone and Quinoline-2-Carboxylic Acid Amides
- This research developed novel quinolone and quinoline-2-carboxylic acid amides, including morpholine-4-yl phenylamides, showing their potential as 5HT1B antagonists, which is significant in the field of neurochemistry (Horchler et al., 2007).
Properties
IUPAC Name |
[3-[(Z)-(6-methoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenyl] morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6/c1-25-15-5-6-17-18(13-15)28-19(20(17)23)12-14-3-2-4-16(11-14)27-21(24)22-7-9-26-10-8-22/h2-6,11-13H,7-10H2,1H3/b19-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVVUPXNRBDTME-UNOMPAQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)OC(=O)N4CCOCC4)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)OC(=O)N4CCOCC4)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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